Volinanserin C-11

Catalog No.
S3350475
CAS No.
174792-03-1
M.F
C22H28FNO3
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Volinanserin C-11

CAS Number

174792-03-1

Product Name

Volinanserin C-11

IUPAC Name

(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-(2-methoxy-3-(111C)methoxyphenyl)methanol

Molecular Formula

C22H28FNO3

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1/i1-1

InChI Key

HXTGXYRHXAGCFP-AVUPQLEMSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Isomeric SMILES

COC1=C(C=CC=C1O[11CH3])[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Volinanserin C-11 (CAS: 174792-03-1), commonly referred to as [11C]MDL 100,907, is a carbon-11 radiolabeled, highly selective antagonist for the serotonin 5-HT2A receptor. In the context of radiopharmaceutical procurement and clinical trial design, selecting the optimal radiotracer is critical for accurate in vivo quantification. [11C]MDL 100,907 features subnanomolar affinity (Kd ~ 0.1 nM) and an exceptionally high specific-to-nonspecific binding ratio in neocortical regions. Because of its precise kinetic profile and absence of brain-penetrant radiometabolites, it serves as the definitive benchmark tracer for mapping 5-HT2A receptor densities and determining target occupancy for atypical antipsychotics and antidepressants [1].

Substituting [11C]MDL 100,907 with alternative 5-HT2A radiotracers such as [18F]altanserin or [18F]setoperone introduces severe quantitative confounds that compromise study integrity. [18F]Setoperone lacks strict selectivity, exhibiting significant cross-reactivity with dopamine D2 and 5-HT2C receptors, thereby skewing striatal signal. While [18F]altanserin offers the logistical advantage of a longer half-life, it produces lipophilic radiometabolites that actively cross the blood-brain barrier (BBB), requiring complex and error-prone mathematical corrections during kinetic modeling. Furthermore, [18F]altanserin is a known substrate for P-glycoprotein (P-gp) efflux transporters, which artificially restricts its brain penetrance and distorts regional distribution data. Consequently, for rigorous target occupancy and precise parametric imaging, the radiochemical synthesis and deployment of [11C]MDL 100,907 remains the quantitatively rigorous choice [1].

Elimination of BBB-Penetrant Radiometabolite Interference

A primary driver for selecting [11C]MDL 100,907 over fluorinated alternatives is its clean metabolic profile in the central nervous system. While [18F]altanserin generates lipophilic radiometabolites that cross the blood-brain barrier and contaminate the specific receptor signal, [11C]MDL 100,907 produces no BBB-penetrant radiometabolites. This eliminates the need for complex metabolite-correction algorithms in the brain, allowing the standard three-compartment model to accurately reflect pure parent-compound kinetics [1].

Evidence DimensionBBB-penetrant radiometabolite generation
Target Compound DataZero brain-penetrant radiometabolites
Comparator Or Baseline[18F]Altanserin (Generates active BBB-crossing radiometabolites)
Quantified DifferenceComplete elimination of metabolite-driven signal contamination
ConditionsIn vivo PET kinetic modeling in human and non-human primate brains

Simplifies kinetic modeling and ensures that the measured PET signal is exclusively derived from the parent radioligand binding to the target receptor.

Absolute Receptor Selectivity (5-HT2A vs. D2 / 5-HT2C)

The utility of a radiotracer in psychiatric drug development depends entirely on its target selectivity. [11C]MDL 100,907 demonstrates a subnanomolar affinity for the 5-HT2A receptor with a >300-fold selectivity over 5-HT2C, 5-HT6, 5-HT7, and dopamine D2 receptors. In contrast, older generation tracers like [18F]setoperone and [11C]NMSP exhibit significant affinity for D2 and 5-HT2C receptors, leading to mixed signals, particularly in the striatum where D2 density is high [1].

Evidence DimensionSelectivity ratio (5-HT2A over Dopamine D2)
Target Compound Data>300-fold selectivity for 5-HT2A
Comparator Or Baseline[18F]Setoperone / [11C]NMSP (High D2 cross-reactivity)
Quantified Difference>100-fold improvement in target isolation
ConditionsIn vitro competitive binding assays and in vivo regional distribution

Prevents off-target binding from confounding 5-HT2A density measurements, which is critical when evaluating multi-receptor atypical antipsychotics.

Superior Specific-to-Nonspecific Binding Ratio

For robust quantification of receptor occupancy, a radiotracer must achieve a high target-to-background signal. [11C]MDL 100,907 achieves a neocortex-to-cerebellum binding potential (BP) ratio of 4.0 to 6.0 in human subjects, accurately reflecting the known physiological distribution of 5-HT2A receptors. This high specific-to-nonspecific binding ratio provides a wider dynamic range for detecting subtle changes in receptor density compared to less selective radioligands, which suffer from high non-specific binding and lower contrast [1].

Evidence DimensionNeocortex-to-cerebellum binding ratio
Target Compound Data4.0 - 6.0 ratio
Comparator Or BaselineNon-selective historical radioligands (Low specific-to-nonspecific ratio)
Quantified Difference4-6x signal amplification over background reference region
ConditionsIntravenous injection in healthy human subjects evaluated via standard three-compartment model

Provides the high signal-to-noise ratio required to accurately calculate drug-induced receptor occupancy in Phase I/II clinical trials.

Avoidance of P-Glycoprotein (P-gp) Efflux Liability

Brain penetrance of radiotracers can be artificially limited by active efflux transporters. [18F]Altanserin has been identified as a substrate for P-glycoprotein (P-gp) at the blood-brain barrier, which actively pumps the tracer out of the central nervous system and distorts the apparent regional distribution. [11C]MDL 100,907 circumvents this liability, ensuring that its brain uptake is strictly a function of blood flow and receptor availability, rather than being confounded by individual variations in P-gp expression [1].

Evidence DimensionP-glycoprotein (P-gp) substrate activity
Target Compound DataNon-restrictive P-gp efflux
Comparator Or Baseline[18F]Altanserin (Active P-gp substrate)
Quantified DifferenceElimination of transporter-mediated brain exclusion
ConditionsIn vivo brain distribution and blood-brain barrier transport assays

Ensures that measured receptor densities are not artificially lowered by efflux transporter activity, increasing the reliability of multi-center trial data.

Clinical Target Occupancy Studies for Antipsychotics

Because of its >300-fold selectivity for 5-HT2A over D2 receptors, [11C]MDL 100,907 is procured and synthesized as the preferred radiotracer for determining the exact 5-HT2A receptor occupancy of novel atypical antipsychotics in Phase I and II clinical trials, avoiding the mixed-signal confounds of setoperone [1].

High-Precision Parametric Imaging in Neuropsychiatry

The absence of BBB-penetrant radiometabolites allows for simplified and highly accurate kinetic modeling. This makes [11C]MDL 100,907 ideal for mapping subtle changes in 5-HT2A density in cohorts with major depressive disorder or schizophrenia, where data processing reliability is paramount [2].

Benchmark Comparator for Novel Radiotracer Development

When radiochemistry laboratories develop new 18F-labeled 5-HT2A tracers to overcome the short 20.4-minute half-life of Carbon-11, [11C]MDL 100,907 is universally utilized as the gold-standard reference material to validate the new tracer's binding potential, P-gp efflux resistance, and regional distribution [3].

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

372.2167545 g/mol

Monoisotopic Mass

372.2167545 g/mol

Heavy Atom Count

27

UNII

8LEA6Q26BW

Wikipedia

Volinanserin c-11

Dates

Last modified: 07-26-2023

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